![molecular formula C18H21FN2O5 B13663973 1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is a spirocyclic oxindole derivative. Spirocyclic compounds are known for their unique three-dimensional structures, which make them valuable in drug discovery and development. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization to form the spirocyclic oxindole intermediate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production.
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and carboxylic acid sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications, including as a potential drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid can be compared with other spirocyclic oxindole derivatives :
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound is similar in structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another spirocyclic compound with different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C18H21FN2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-6-carboxylic acid |
InChI |
InChI=1S/C18H21FN2O5/c1-17(2,3)26-16(25)21-6-4-18(5-7-21)13-11(19)8-10(14(22)23)9-12(13)20-15(18)24/h8-9H,4-7H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
VKCUBSJOLBJEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)C(=O)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
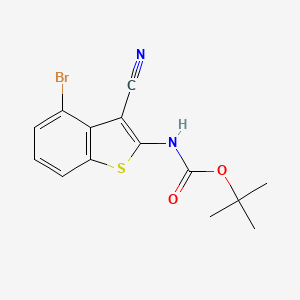
![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)

![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
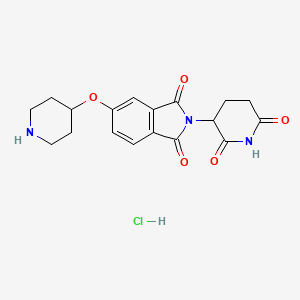
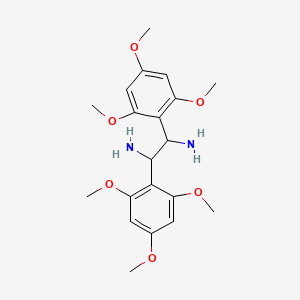
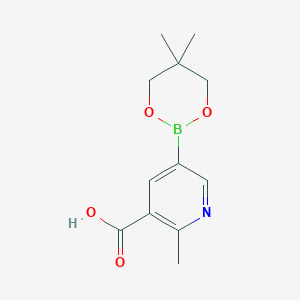
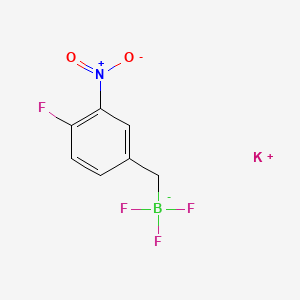
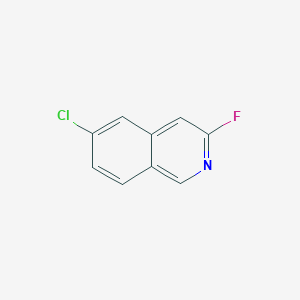
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
